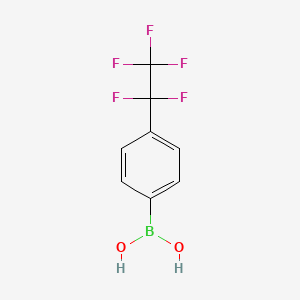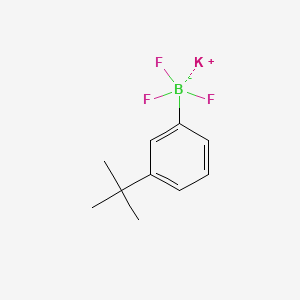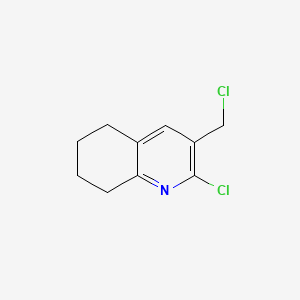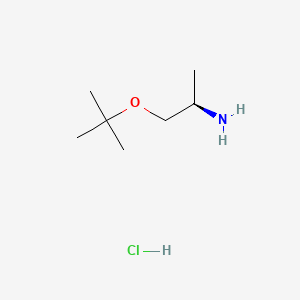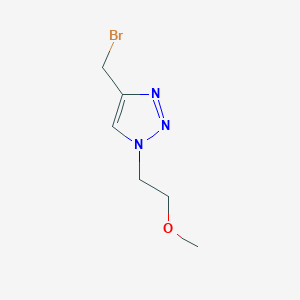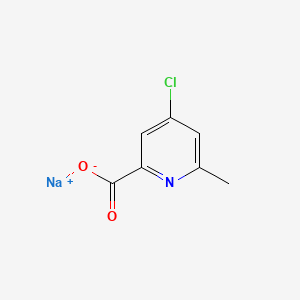
Sodium 4-chloro-6-methylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-chloro-6-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C7H6ClNO2Na. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-chloro-6-methylpyridine-2-carboxylate typically involves the reaction of 4-chloro-6-methylpyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature of around 60-70°C and a pH of 8-9 to ensure complete conversion of the acid to its sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically obtained through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-chloro-6-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include carboxylic acid derivatives.
Reduction Reactions: Products include reduced pyridine derivatives.
Scientific Research Applications
Sodium 4-chloro-6-methylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 4-chloro-6-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of key metabolic enzymes, which can affect various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylpyridine-4-carboxylic acid
- Methyl 2-chloro-6-methylpyridine-4-carboxylate
- 2-Chloro-6-methylpyridine-4-carbonyl chloride
Uniqueness
Sodium 4-chloro-6-methylpyridine-2-carboxylate is unique due to its sodium salt form, which enhances its solubility in water compared to its acid or ester counterparts. This increased solubility makes it more suitable for certain applications, particularly in aqueous environments.
Properties
Molecular Formula |
C7H5ClNNaO2 |
|---|---|
Molecular Weight |
193.56 g/mol |
IUPAC Name |
sodium;4-chloro-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO2.Na/c1-4-2-5(8)3-6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
BTABPASEWSTAGZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


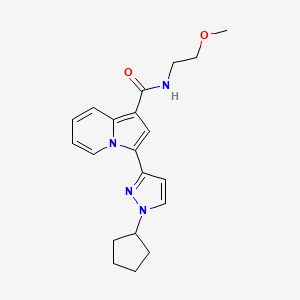
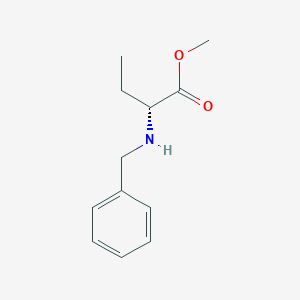
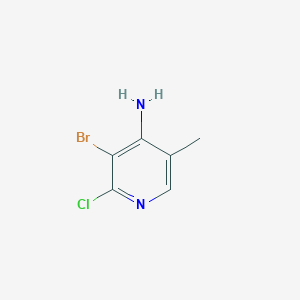
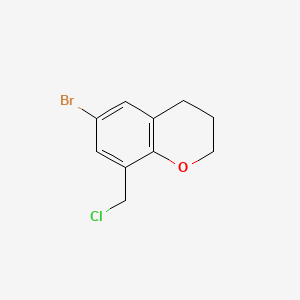

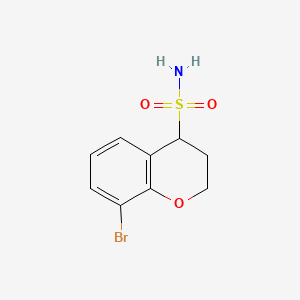
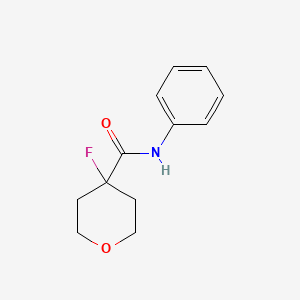
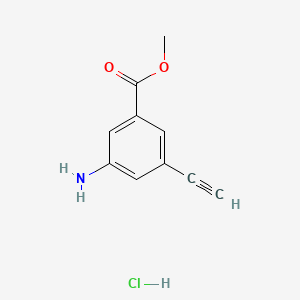
![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)
